

# 5-Bromo-3-iodo-6-methylpyridin-2-amine

## spectral data (NMR, MS)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: 5-Bromo-3-iodo-6-methylpyridin-2-amine

Cat. No.: B1292641

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An in-depth guide to the spectral data of **5-Bromo-3-iodo-6-methylpyridin-2-amine** for researchers and drug development professionals.

Disclaimer: Publicly available experimental spectral data for the specific compound **5-Bromo-3-iodo-6-methylpyridin-2-amine** is limited. This guide provides predicted mass spectrometry data based on its chemical structure and describes the expected Nuclear Magnetic Resonance (NMR) spectral features. Generic experimental protocols are also detailed to aid researchers in acquiring their own data.

## Mass Spectrometry (MS) Analysis

While no experimental mass spectrum is publicly available, the predicted data is crucial for identification purposes. The compound's chemical formula is  $C_6H_6BrIN_2$ , with a monoisotopic mass of 311.87592 Da<sup>[1]</sup>. Mass spectrometry analysis would identify the molecule through various adducts, each possessing a distinct mass-to-charge ratio ( $m/z$ ). The presence of bromine and iodine atoms would create a characteristic isotopic pattern that is key to confirming the compound's identity.

Table 1: Predicted Mass Spectrometry Adducts for  $C_6H_6BrIN_2$ <sup>[1]</sup>

| Adduct Ion                           | Predicted m/z    |
|--------------------------------------|------------------|
| <b>[M+H]<sup>+</sup></b>             | <b>312.88320</b> |
| [M+Na] <sup>+</sup>                  | 334.86514        |
| [M+K] <sup>+</sup>                   | 350.83908        |
| [M+NH <sub>4</sub> ] <sup>+</sup>    | 329.90974        |
| [M-H] <sup>-</sup>                   | 310.86864        |
| [M+HCOO] <sup>-</sup>                | 356.87412        |
| [M+CH <sub>3</sub> COO] <sup>-</sup> | 370.88977        |

Note: This data is predicted and sourced from the PubChem database.[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Experimental NMR spectra for **5-Bromo-3-iodo-6-methylpyridin-2-amine** are not found in public repositories. However, a qualitative analysis based on its molecular structure allows for the prediction of its primary spectral features.

### Expected <sup>1</sup>H NMR Spectral Features

The proton (<sup>1</sup>H) NMR spectrum is anticipated to show three distinct signals:

- **Aromatic Proton:** A single proton on the pyridine ring is expected to appear as a singlet in the aromatic region (typically  $\delta$  7.0-8.5 ppm).
- **Methyl Protons (-CH<sub>3</sub>):** The three equivalent protons of the methyl group will likely produce a singlet in the upfield region ( $\delta$  2.0-3.0 ppm).
- **Amine Protons (-NH<sub>2</sub>):** The two amine protons are expected to appear as a broad singlet, with a chemical shift that can vary significantly based on solvent, concentration, and temperature.

## Expected $^{13}\text{C}$ NMR Spectral Features

The carbon-13 ( $^{13}\text{C}$ ) NMR spectrum is expected to show six unique signals corresponding to each carbon atom:

- **Pyridine Ring Carbons:** Five distinct signals are expected for the carbons within the pyridine ring. The carbons bonded to the electronegative iodine and bromine atoms will be shifted significantly downfield.
- **Methyl Carbon ( $-\text{CH}_3$ ):** A single signal for the methyl carbon is expected in the upfield region of the spectrum (typically  $\delta$  15-25 ppm).

## Experimental Protocols

The following sections detail generalized protocols for acquiring high-quality NMR and MS data for a small organic molecule like **5-Bromo-3-iodo-6-methylpyridin-2-amine**.

### High-Resolution Mass Spectrometry Protocol

This protocol is designed for accurate mass determination and elemental composition analysis.

- **Sample Preparation:** Create a dilute solution of the compound (1-10  $\mu\text{g/mL}$ ) in a high-purity solvent like methanol or acetonitrile.
- **Instrument Calibration:** Calibrate the mass spectrometer using a standard calibration solution across the desired mass range. For the highest accuracy, use an internal calibrant or "lock mass" introduced concurrently with the analyte<sup>[2]</sup>.
- **Data Acquisition (ESI-TOF/Orbitrap):**
  - Introduce the sample into the electrospray ionization (ESI) source via direct infusion at a low, stable flow rate (e.g., 5-10  $\mu\text{L/min}$ ).
  - Optimize source parameters (capillary voltage, gas flows, temperature) to maximize the ion signal of the parent molecule.
  - Acquire data in both positive and negative ion modes to observe different adducts (e.g.,  $[\text{M}+\text{H}]^+$  and  $[\text{M}-\text{H}]^-$ ).

- Data Analysis:
  - Determine the accurate mass of the molecular ion to at least four decimal places.
  - Use the instrument's software to calculate the most probable elemental formula from the accurate mass[3].
  - Confirm the formula by matching the observed isotopic pattern with the theoretical pattern for a compound containing one bromine and one iodine atom.

## NMR Spectroscopy Protocol

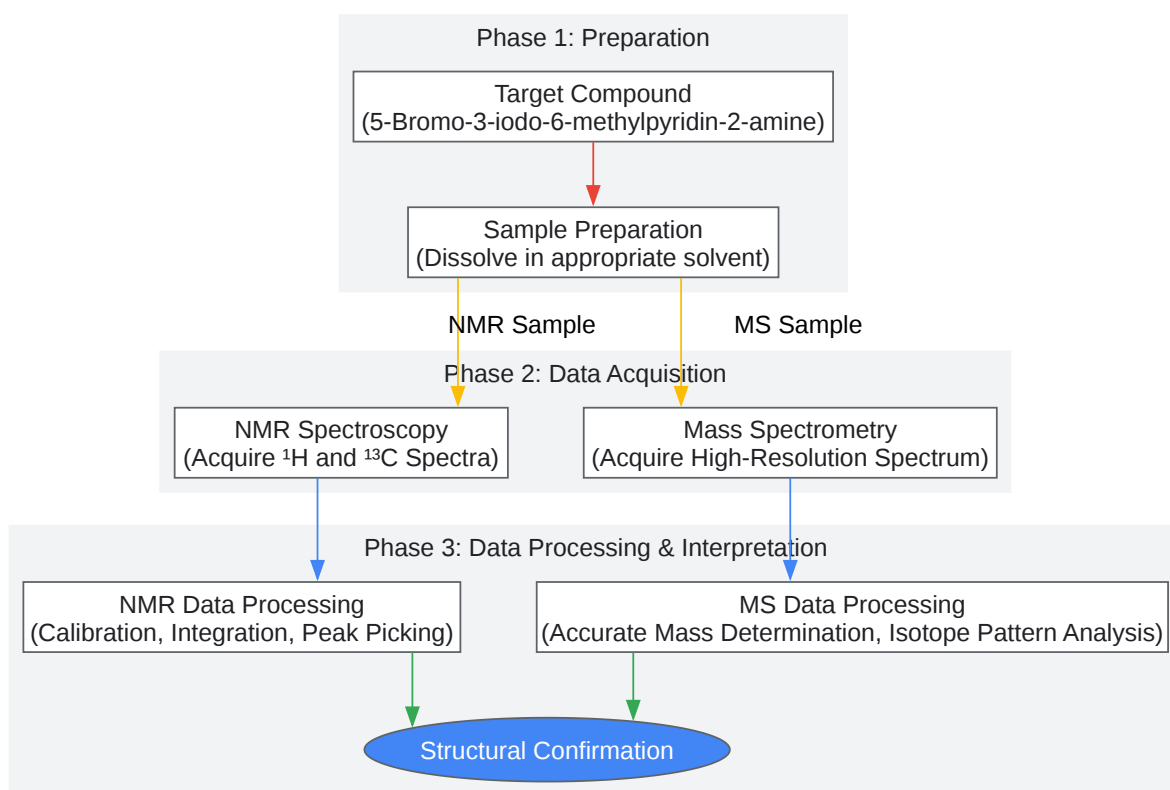
This protocol outlines the steps for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) and transfer the solution to a 5 mm NMR tube[4].
- Instrument Setup:
  - Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or greater).
  - Lock the instrument on the deuterium signal of the solvent and perform magnetic field shimming to optimize resolution.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
  - Set a relaxation delay of 1-5 seconds to ensure quantitative integration.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

- A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing:
  - Apply Fourier transform, phase correction, and baseline correction to the acquired data.
  - Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g.,  $\text{CDCl}_3$  at  $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).
  - Integrate the  $^1\text{H}$  NMR signals to determine the relative proton ratios.

## Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound from sample receipt to final structural confirmation.



Workflow for Spectral Analysis of a Chemical Compound

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Caption: A generalized workflow for spectral analysis of a chemical compound.

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## References

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Address: 3281 E Guasti Rd

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